
2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
2,2-Dimethyl-5-((thiophen-3-ylamino)methylene)-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C11H11NO4S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis and Derivative Formation : This compound, a derivative of Meldrum’s acid, has been synthesized and utilized in various chemical reactions. For example, its reaction with m-chloroperbenzoic acid produces a sulfoxide derivative, and it can be further reacted with triphenylphosphine to yield different compounds, demonstrating its versatility in organic synthesis (Al-Sheikh et al., 2009).
Crystal Structure and Properties
- Crystal Structure Analysis : The crystal structures of various derivatives of this compound have been analyzed, providing insight into their molecular configurations and interactions. These studies contribute to a deeper understanding of their chemical properties and potential applications (Low et al., 2002).
Potential Applications in Drug Development
- Drug Precursors and Ligands : Some derivatives of this compound are used as precursors or perspective ligands in drug development. This highlights its potential in the pharmaceutical industry for creating new medicinal compounds (Dotsenko et al., 2019).
Supramolecular Chemistry
- Supramolecular Structures : The compound and its derivatives are used in supramolecular chemistry, where their ability to form specific molecular interactions is of interest. These studies are valuable for designing new materials and understanding molecular self-assembly processes (Gould et al., 1998).
Spectroscopy and Theoretical Studies
- Spectroscopy and Theoretical Analysis : The compound has been characterized using techniques like Raman and FT-IR spectroscopy, combined with theoretical DFT calculations. This aids in understanding its vibrational properties and molecular structure, which is crucial for developing applications in material science (Toledo et al., 2015).
Boron Difluoride Complexes
- Formation of Boron Difluoride Complexes : This compound reacts with BF3·Et2O under mild conditions to form boron difluoride complexes. These complexes have potential applications in catalysis and material sciences (Pawelska et al., 2012).
Pyrolytic Generation Studies
- Pyrolytic Studies : The compound has been studied for its behavior under pyrolysis, which is key to understanding its thermal stability and decomposition products. This is important for its applications in high-temperature processes (Brown et al., 1976).
Propriétés
IUPAC Name |
2,2-dimethyl-5-[(thiophen-3-ylamino)methylidene]-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(2)15-9(13)8(10(14)16-11)5-12-7-3-4-17-6-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJLEUVLTRJTAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CSC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623855 | |
| Record name | 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913377-45-4 | |
| Record name | 2,2-Dimethyl-5-{[(thiophen-3-yl)amino]methylidene}-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

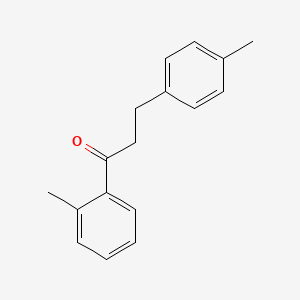
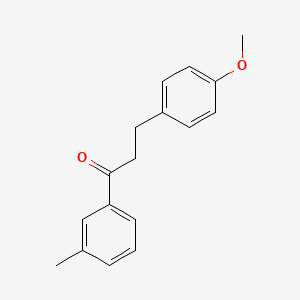
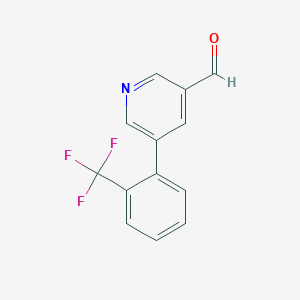

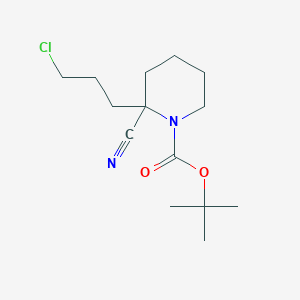


![5-FLUORO-N-(1-([6-(TRIFLUOROMETHYL)PYRIDIN-3-YL]METHYL)PIPERIDIN-4-YL)INDOLINE-1-CARBOXAMIDE](/img/structure/B1629844.png)
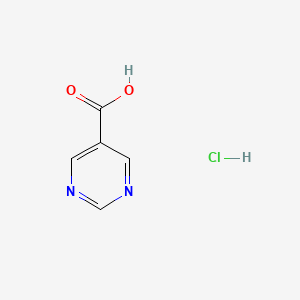
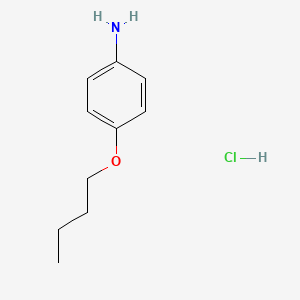


![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)
